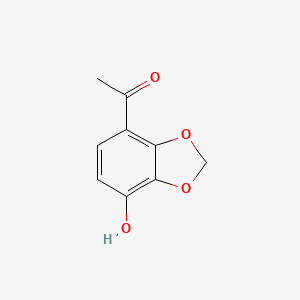

1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone |

InChI |

InChI=1S/C9H8O4/c1-5(10)6-2-3-7(11)9-8(6)12-4-13-9/h2-3,11H,4H2,1H3 |

InChI Key |

POZTXSCXRXGHJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C(=C(C=C1)O)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of 1 7 Hydroxy 1,3 Benzodioxol 4 Yl Ethanone

Retrosynthetic Analysis and Key Precursors for 1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone and its Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For a molecule like this compound, the process begins by identifying the key functional groups and bonds that can be disconnected to reveal simpler precursors.

The target molecule features a benzodioxole ring system with hydroxyl and acetyl substituents. A primary disconnection can be made at the carbon-carbon bond of the acetyl group, suggesting a Friedel-Crafts acylation of a 7-hydroxy-1,3-benzodioxole precursor. However, the regioselectivity of such a reaction can be challenging to control.

A more strategic approach involves disconnections that lead to more readily available or synthetically accessible precursors. One possible retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond of the acetyl group): This leads back to 1,3-benzodioxol-4-ol (B1581353) (hydroxysesamol) and an acetylating agent like acetyl chloride or acetic anhydride. The challenge here is the regioselective acylation at the 4-position of the benzodioxole ring.

Disconnection 2 (Benzodioxole ring formation): The 1,3-benzodioxole (B145889) ring itself can be retrosynthetically disconnected. This involves breaking the two ether linkages, leading back to a catechol derivative (1,2,3-trihydroxybenzene or pyrogallol) and a methylene (B1212753) source like dichloromethane (B109758) or diiodomethane. Subsequent functionalization of the catechol would be required to introduce the acetyl and hydroxyl groups in the correct positions.

Considering these disconnections, key precursors for the synthesis of this compound and its derivatives include:

Pyrogallol (1,2,3-trihydroxybenzene): A fundamental building block for constructing the benzodioxole core.

Hydroxyhydroquinone (1,2,4-trihydroxybenzene): Another potential starting material for the benzodioxole ring.

Sesamol (1,3-benzodioxol-5-ol): A commercially available precursor that could potentially be functionalized to introduce the hydroxyl and acetyl groups at the desired positions, though this would require regioselective manipulation.

Catechol: Can be used to synthesize the 1,3-benzodioxole core. wikipedia.org

The choice of precursors and the synthetic route will ultimately depend on factors such as commercial availability, cost, and the desired regioselectivity of the reactions.

Classical and Modern Synthetic Routes toward this compound Analogs

The acetyl group of this compound provides a reactive handle for various transformations, including the base-catalyzed aldol (B89426) condensation to form chalcones. Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of flavonoids and other biologically active molecules. wpmucdn.comuomustansiriyah.edu.iq

The general mechanism for the aldol condensation involves the deprotonation of the α-carbon of the acetophenone (B1666503) derivative by a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form an enolate. wpmucdn.comuomustansiriyah.edu.iq This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone (B49325). wpmucdn.com

A typical procedure involves dissolving the substituted acetophenone and an appropriate benzaldehyde (B42025) derivative in a solvent like ethanol, followed by the addition of a base. nih.govjetir.org The reaction mixture is stirred, often with heating, until the reaction is complete. nih.gov The chalcone product can then be isolated by filtration and purified by recrystallization. jetir.orgrsc.org

The following table summarizes representative examples of chalcone synthesis via aldol condensation:

| Acetophenone Derivative | Aldehyde Derivative | Base | Solvent | Product (Chalcone) |

| Acetophenone | para-Methoxybenzaldehyde | Hydroxide | - | 4-Methoxychalcone wpmucdn.com |

| Substituted Acetophenone | Substituted Benzaldehyde | Aqueous Base | - | Benzalacetophenone uomustansiriyah.edu.iq |

| Acetophenone | Benzaldehyde Derivative | Sodium Hydroxide | Ethanol | Chalcone Derivative rsc.org |

| Substituted Acetophenone | Substituted Benzaldehyde | Potassium Hydroxide | Ethanol | Chalcone nih.gov |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions offer a powerful means to construct complex benzodioxole derivatives with high efficiency and selectivity.

Several types of palladium-catalyzed reactions can be employed in the synthesis of functionalized benzodioxoles:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This method is particularly useful for introducing aryl or vinyl substituents onto the benzodioxole core.

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of alkenyl groups onto the benzodioxole ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. This is a key method for synthesizing N-aryl benzodioxole derivatives.

Carbonylation Reactions: Palladium catalysts can facilitate the insertion of carbon monoxide into aryl halides or triflates to form carbonyl compounds such as esters, amides, or ketones. This can be a direct route to introduce an acetyl group onto the benzodioxole ring. mdpi.com

These palladium-catalyzed methods provide versatile strategies for the synthesis of a wide array of benzodioxole derivatives, starting from appropriately functionalized precursors.

Achieving regioselective functionalization of the benzodioxole core is a critical aspect of synthesizing specific isomers like this compound. The electronic properties of the benzodioxole ring direct electrophilic aromatic substitution reactions. The methylenedioxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack, primarily at the positions para and ortho to the ether linkages.

However, directing groups are often necessary to achieve high regioselectivity, especially when multiple positions are activated. nih.gov For instance, in the synthesis of the target molecule, a directing group would be required to favor functionalization at the 4- and 7-positions over the 5- and 6-positions.

Common strategies for regioselective functionalization include:

Directed Ortho-Metalation (DoM): A directing group on the aromatic ring, such as an amide or a methoxy (B1213986) group, can direct a strong base (e.g., an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at that specific position.

Blocking Groups: In some cases, a less reactive position on the aromatic ring can be temporarily blocked with a removable group. This forces the desired reaction to occur at the unblocked, activated position.

Catalyst-Controlled C-H Functionalization: Modern synthetic methods increasingly rely on transition metal catalysts, such as palladium or rhodium, to achieve regioselective C-H bond activation and functionalization. researchgate.net The catalyst, in conjunction with a directing group, can selectively activate a specific C-H bond for subsequent reaction.

Chemoenzymatic Synthesis and Biocatalytic Approaches for Hydroxylated Benzodioxole Compounds

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. rsc.orgnih.gov Biocatalytic approaches are increasingly being explored for the synthesis of hydroxylated aromatic compounds due to the high regio- and stereoselectivity often exhibited by enzymes. nih.gov

For the synthesis of hydroxylated benzodioxole compounds, several enzymatic approaches could be envisioned:

Dioxygenase-Catalyzed Dihydroxylation: Dioxygenases are enzymes that can catalyze the cis-dihydroxylation of aromatic rings to form cis-dihydrodiols. rsc.orgnih.gov These intermediates can then be further manipulated chemically to introduce other functional groups or to rearomatize to a hydroxylated aromatic ring.

Monooxygenase-Catalyzed Hydroxylation: Monooxygenases, such as cytochrome P450 enzymes, can directly introduce a hydroxyl group onto an aromatic ring. nih.gov The regioselectivity of this hydroxylation can often be controlled by the specific enzyme used or through protein engineering.

Lipase-Catalyzed Resolutions: For the synthesis of enantiomerically pure hydroxylated compounds, lipases can be used to selectively acylate or deacylate one enantiomer of a racemic mixture of a hydroxylated precursor, allowing for the separation of the two enantiomers. researchgate.net

These biocatalytic methods offer environmentally friendly alternatives to traditional chemical methods and can provide access to chiral hydroxylated benzodioxole derivatives that are difficult to synthesize using classical approaches.

Derivatization Strategies and Post-Synthetic Modifications of this compound

The functional groups present in this compound—the hydroxyl group, the acetyl group, and the aromatic ring—provide multiple sites for derivatization and post-synthetic modification.

Modifications of the Hydroxyl Group:

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis). This allows for the introduction of a variety of alkyl and aryl groups.

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or anhydride, or with a carboxylic acid under acidic conditions (Fischer esterification). This is a common strategy to modify the properties of phenolic compounds.

Modifications of the Acetyl Group:

Reduction: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid, for example, through the haloform reaction.

Aldol Condensation: As discussed previously, the α-protons of the acetyl group are acidic and can participate in aldol condensations with aldehydes to form chalcones. wpmucdn.comuomustansiriyah.edu.iqnih.govjetir.org

Mannich Reaction: The acetyl group can undergo a Mannich reaction with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group.

Modifications of the Aromatic Ring:

Electrophilic Aromatic Substitution: The benzodioxole ring can undergo further electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution will be directed by the existing hydroxyl and acetyl groups.

Palladium-Catalyzed Cross-Coupling: If a halide or triflate is present on the aromatic ring, it can be used as a handle for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

These derivatization strategies allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling the exploration of their structure-activity relationships for various applications.

Esterification and Etherification Reactions

No published studies were identified that specifically describe the esterification or etherification of the 7-hydroxy group of this compound.

Introduction of Halogen and Nitrogen-Containing Substituents

There is no available literature detailing the direct halogenation of the aromatic ring or the introduction of nitrogen-containing functional groups onto this compound.

Advanced Spectroscopic and Spectrometric Characterization of 1 7 Hydroxy 1,3 Benzodioxol 4 Yl Ethanone and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the definitive structural assignment of 1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, enabling the precise mapping of the molecular structure.

In the ¹H NMR spectrum of a related compound, 1-((6-(5a,9a-dihydrothianthren-1-yl)benzo[d] rsc.orgmdpi.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the protons of the benzodioxole moiety appear as distinct signals. worldresearchersassociations.com For instance, the methylene (B1212753) protons of the dioxole ring typically resonate as a singlet around 6.0 ppm, a characteristic feature for this functional group. worldresearchersassociations.comnih.gov Aromatic protons on the benzodioxole ring system exhibit chemical shifts and coupling patterns that are highly dependent on the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the methylene group in the 1,3-benzodioxole (B145889) ring is typically observed around 101-102 ppm. worldresearchersassociations.comnih.gov The quaternary carbons of the benzodioxole ring to which the oxygen atoms are attached resonate further downfield. For example, in 1-((6-bromobenzo[d] rsc.orgmdpi.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, these carbons appear at approximately 148.6 and 147.7 ppm. worldresearchersassociations.com The carbonyl carbon of the ethanone (B97240) group is a key diagnostic signal, typically found in the range of 197-200 ppm. amazonaws.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex analogs. These experiments reveal proton-proton and proton-carbon correlations, which help to piece together the molecular structure. mdpi.com Conformational analysis of related hydroxyacetophenone derivatives has been aided by NMR studies, which can reveal details about intramolecular hydrogen bonding and the relative orientation of substituent groups. bohrium.com

| Carbon Atom | 1-((6-bromobenzo[d] rsc.orgmdpi.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole worldresearchersassociations.com | 4,7-dimethoxy-5-(propanonyl) benzo[d] rsc.orgmdpi.comdioxole nih.gov |

|---|---|---|

| C=O | - | 199.7 |

| C-O (benzodioxole) | 148.6, 147.7 | 139.9, 139.1 |

| CH₂ (dioxole) | 102.1 | 102.6 |

| Aromatic CH | 121.3, 113.4, 108.1 | 108.0 |

| Aromatic C (substituted) | 136.4, 127.0, 116.5 | 138.9, 138.0, 124.8 |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its analogs, as well as for identifying their metabolites. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming molecular formulas. amazonaws.comrsc.org

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer significant structural information. For benzodioxole derivatives, characteristic fragmentation pathways often involve the dioxole ring. The study of these pathways is essential for the structural elucidation of unknown analogs and metabolites. nih.govnih.gov The identification of metabolites is a critical aspect of drug discovery and development, as these biotransformed products may possess their own pharmacological or toxicological properties. ijpras.comchromatographyonline.comnih.gov LC-MS/MS is a widely used technique for this purpose, allowing for the separation of metabolites followed by their structural characterization. youtube.com

In the analysis of benzodioxole derivatives, common fragmentation might include the loss of neutral molecules such as CO or CH₂O from the molecular ion. The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the aromatic ring. For instance, the presence of a hydroxyl group can direct fragmentation pathways, often leading to the formation of stable radical cations.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) in Characterizing Functional Groups and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. mdpi.com For this compound, these techniques are particularly useful for identifying the key vibrational modes associated with the hydroxyl, carbonyl, and benzodioxole moieties.

The hydroxyl group (O-H) stretching vibration is typically observed as a broad band in the FTIR spectrum, generally in the region of 3200-3600 cm⁻¹. The position and broadness of this band can indicate the extent of hydrogen bonding. The carbonyl (C=O) stretching vibration of the ethanone group gives rise to a strong absorption band, typically in the range of 1650-1700 cm⁻¹. researchgate.netresearchgate.net Conjugation with the aromatic ring can lower this frequency.

The benzodioxole ring has several characteristic vibrational modes. The C-O-C stretching vibrations of the dioxole ring are typically found in the fingerprint region of the spectrum, often between 1250 and 1000 cm⁻¹. worldresearchersassociations.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. For instance, while the O-H stretch is often weak in the Raman spectrum, the C=O stretch is typically strong. The symmetric stretching of the benzodioxole ring can also give rise to a strong Raman signal. Studies on related molecules like 1,3-benzodioxole have involved detailed analysis of their vibrational energy levels. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | researchgate.net |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | researchgate.netresearchgate.net |

| Aromatic C-H | Stretching | > 3000 | worldresearchersassociations.com |

| Benzodioxole C-O-C | Stretching | 1000 - 1250 | worldresearchersassociations.com |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Chromophoric Properties and π-Electron Systems

Electronic spectroscopy, including UV-Vis absorption and fluorescence, is employed to investigate the chromophoric properties and the nature of the π-electron systems in this compound and its analogs. The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The position and intensity of the absorption maxima are sensitive to the substitution pattern on the benzodioxole ring and the presence of functional groups like the hydroxyl and acetyl groups. Solvatochromism studies, which examine the effect of solvent polarity on the absorption and emission spectra, can provide insights into the electronic distribution in the ground and excited states. researchgate.netresearchgate.net For some benzodioxole derivatives, the excited state dipole moment has been found to be greater than that of the ground state. researchgate.netresearchgate.net

Fluorescence spectroscopy can reveal information about the emission properties of these compounds. The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter that can be related to the structural and electronic changes that occur upon excitation. acs.org

X-Ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional molecular structure of a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.

For benzodioxole derivatives, X-ray crystallography can confirm the planarity or non-planarity of the ring system. For example, in the crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone, the dihedral angle between the mean planes of the benzene (B151609) and dioxole rings is 1.4(8)°. nih.gov The dioxole ring itself may adopt a slightly distorted envelope conformation. nih.gov

Furthermore, X-ray crystallography is unparalleled in its ability to elucidate the details of intermolecular interactions in the crystal lattice. These interactions, which can include hydrogen bonds, π-π stacking, and C-H···O interactions, govern the packing of molecules in the solid state. rsc.orgbohrium.comresearchgate.net In the crystal structure of 1-(1,3-benzodioxol-5-yl)ethanone, weak intermolecular C—H⋯O hydrogen bonds link the molecules into chains. nih.gov The crystal packing also exhibits weak π–π interactions. nih.gov Analysis of these interactions is crucial for understanding the physical properties of the solid material.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4697 (3) |

| b (Å) | 10.8445 (3) |

| c (Å) | 7.5148 (3) |

| β (°) | 105.973 (3) |

| Volume (ų) | 741.93 (4) |

| Z | 4 |

Computational Chemistry and Theoretical Studies on 1 7 Hydroxy 1,3 Benzodioxol 4 Yl Ethanone

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. semanticscholar.orgasrjetsjournal.org DFT studies on 1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone would typically begin with a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized geometry is obtained, DFT can be used to calculate a range of quantum chemical descriptors that provide insights into the molecule's reactivity and stability. semanticscholar.orgasrjetsjournal.org These descriptors are derived from the energies of the frontier molecular orbitals and are crucial for predicting how the molecule will interact with other chemical species.

Key Reactivity Descriptors:

EHOMO (Highest Occupied Molecular Orbital energy): Represents the energy of the outermost electrons and relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a better electron donor. asrjetsjournal.org

ELUMO (Lowest Unoccupied Molecular Orbital energy): Represents the energy of the lowest energy orbital available to accept electrons. A lower ELUMO value indicates a better electron acceptor. asrjetsjournal.org

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. semanticscholar.org

Hardness (η) and Softness (S): These parameters quantify the molecule's resistance to change in its electron distribution. Hardness is approximated as (ELUMO - EHOMO) / 2, while softness is the inverse of hardness (S = 1/η). Soft molecules, which have a small energy gap, tend to be more reactive. semanticscholar.org

Electronegativity (χ): Measures the molecule's ability to attract electrons, calculated as -(ELUMO + EHOMO) / 2. semanticscholar.org

The following table illustrates the kind of data that would be generated from a DFT study on the reactivity of this compound.

| Parameter | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Energy of HOMO | EHOMO | -6.25 | Electron-donating capability |

| Energy of LUMO | ELUMO | -1.80 | Electron-accepting capability |

| Energy Gap | ΔE | 4.45 | Chemical reactivity and stability |

| Global Hardness | η | 2.225 | Resistance to charge transfer |

| Global Softness | S | 0.449 | Propensity for charge transfer |

| Electronegativity | χ | 4.025 | Electron-attracting power |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.compku.edu.cn The shapes and energies of these orbitals are critical for understanding the electron transfer characteristics of this compound.

An FMO analysis involves visualizing the spatial distribution of the HOMO and LUMO across the molecule.

HOMO Distribution: The regions of the molecule where the HOMO is concentrated indicate the sites most susceptible to electrophilic attack (i.e., where the molecule is most likely to donate electrons). For this compound, the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and dioxole groups are expected to contribute significantly to the HOMO.

LUMO Distribution: The regions where the LUMO is concentrated identify the sites most susceptible to nucleophilic attack (i.e., where the molecule is most likely to accept electrons). The acetyl group, with its electron-withdrawing carbonyl function, is a likely location for the LUMO.

The energy gap (ΔE) between the HOMO and LUMO is a key parameter in FMO theory. A small gap indicates that the molecule can be easily excited, making it more reactive and facilitating intramolecular charge transfer, which is important for many biological processes. pku.edu.cnworldscientific.com

| Orbital | Energy (eV) | Primary Location of Electron Density | Role in Reactivity |

|---|---|---|---|

| HOMO | -6.25 | Benzene (B151609) ring, Hydroxyl group | Nucleophilic / Electron-donating sites |

| LUMO | -1.80 | Acetyl group (C=O) | Electrophilic / Electron-accepting sites |

Molecular Dynamics Simulations of this compound in Solvents and Biological Environments

While quantum chemical calculations describe the static properties of an isolated molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time in a realistic environment. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how this compound interacts with solvent molecules or biological macromolecules like proteins and DNA. researchgate.netresearchgate.net

In a typical MD simulation, the molecule of interest is placed in a simulation box filled with explicit solvent molecules (e.g., water). The simulation then tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds.

Key insights from MD simulations include:

Solvation Effects: Understanding how the molecule is solvated by water, including the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules.

Conformational Flexibility: Observing how the molecule's shape and conformation change over time in solution.

Binding Interactions: Simulating the molecule in the presence of a biological target (e.g., an enzyme active site) to study the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy.

Analysis of MD trajectories often involves calculating metrics such as the Root Mean Square Deviation (RMSD) to assess conformational stability and the Solvent Accessible Surface Area (SASA) to quantify the molecule's exposure to the solvent. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. github.iofrontiersin.orgresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov By calculating the NMR spectra for different possible isomers or conformers of a molecule, researchers can compare the theoretical results with experimental data to determine the correct structure. frontiersin.org

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and are used to assign the peaks observed in experimental FT-IR and Raman spectra. worldscientific.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis helps identify the nature of the electronic transitions, such as π→π* or n→π* transitions. worldscientific.com

The following table shows a hypothetical comparison between computationally predicted and experimental ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Acetyl) | 198.5 | 197.8 |

| CH₃ (Acetyl) | 25.8 | 26.1 |

| C-OH (Aromatic) | 150.2 | 149.7 |

| O-CH₂-O (Dioxole) | 102.1 | 101.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodioxole-Ethanone Derivatives (focused on in vitro activity prediction)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. herts.ac.uk For benzodioxole-ethanone derivatives, a QSAR model could be developed to predict their in vitro activity, such as their potency as enzyme inhibitors or their cytotoxicity against cancer cell lines. nih.govmdpi.comnajah.edu

The development of a QSAR model involves several steps:

Data Set Compilation: A series of benzodioxole-ethanone analogs with experimentally measured in vitro biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., EHOMO, dipole moment) properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (q²). A robust and predictive model will have high values for these parameters.

A validated QSAR model can be used to predict the in vitro activity of new, unsynthesized benzodioxole-ethanone derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach saves significant time and resources in the drug discovery process. nih.gov

| QSAR Model Parameter | Value | Interpretation |

|---|---|---|

| Number of Compounds (N) | 30 | Size of the training set |

| Coefficient of Determination | R² = 0.85 | Measures the goodness-of-fit of the model |

| Cross-validation Coefficient | q² = 0.75 | Measures the predictive ability of the model |

| F-test value | F = 55.6 | Indicates the statistical significance of the model |

No Publicly Available Research on the Specific Biological Activities of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific biological activities of the chemical compound this compound corresponding to the requested mechanistic insights.

The investigation sought to find data related to the compound's receptor binding, enzyme inhibition, and its effects on cellular pathways, including antioxidant, anti-inflammatory, and anti-proliferative mechanisms, as per the specified outline.

While the broader class of compounds known as benzodioxole derivatives has been the subject of scientific inquiry, demonstrating a range of biological activities such as anti-tumor, antioxidant, and anti-inflammatory effects, these findings are not specific to this compound. chemicalbook.comnih.govnih.govnajah.edu Scientific integrity precludes the extrapolation of data from related but structurally distinct compounds to the specific molecule .

No dedicated studies providing molecular docking results, enzyme inhibition kinetics, or mechanistic data on cellular antioxidant, anti-inflammatory, or apoptosis-inducing properties for this compound could be located. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables as requested is not possible at this time.

Mechanistic Insights into the Biological Activities of 1 7 Hydroxy 1,3 Benzodioxol 4 Yl Ethanone in in Vitro and Preclinical Models

Cellular Pathways Modulated by 1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone in Cell-Based Assays

Investigation of Antimicrobial Mechanisms (e.g., enzyme targets, cell wall disruption)

The antimicrobial mechanisms of phenolic ketones, including compounds structurally related to 1-(7-hydroxy-1,3-benzodioxole-4-yl)ethanone, are often multifaceted. While direct studies on this specific compound are limited, its structural components suggest several plausible mechanisms of action against microbial pathogens. These mechanisms can be broadly categorized into the disruption of cellular structures and the inhibition of essential enzymes.

One primary proposed mechanism is the disruption of the microbial cell membrane integrity. The amphipathic nature of phenolic compounds allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. mdpi.comnih.gov This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death. mdpi.com The hydroxyl group on the benzodioxole ring can participate in hydrogen bonding with the polar head groups of membrane phospholipids, while the aromatic ring system interacts with the hydrophobic acyl chains within the membrane.

Another potential mechanism is the inhibition of microbial enzymes. Phenolic compounds are known to be non-specific enzyme inhibitors, capable of denaturing proteins through hydrogen bonding and hydrophobic interactions. Key metabolic enzymes involved in cellular energy production or synthesis of cellular components could be targets. For instance, enzymes containing a sulfhydryl group in their active site are particularly susceptible to inactivation by phenolic compounds.

Furthermore, compounds containing the 1,3-benzodioxole (B145889) moiety have been noted for their ability to inhibit microbial growth. This action may involve the disruption of cell wall synthesis. In bacteria, the peptidoglycan layer is a critical structural component, and its synthesis is a common target for antimicrobial agents. mdpi.com It is hypothesized that this compound could interfere with the enzymes responsible for peptidoglycan cross-linking, thereby weakening the cell wall and making the bacterium susceptible to osmotic lysis. mdpi.com

Table 1: Potential Antimicrobial Mechanisms of this compound

| Mechanism | Target Site | Potential Effect | Relevant Structural Feature(s) |

| Cell Membrane Disruption | Lipid Bilayer | Increased permeability, leakage of cytoplasmic contents, altered fluidity. mdpi.com | Phenolic Hydroxyl Group, Benzodioxole Ring |

| Enzyme Inhibition | Various Metabolic Enzymes | Inactivation of essential enzymes, disruption of metabolic pathways. | Hydroxyl and Ethanone (B97240) Groups |

| Cell Wall Synthesis Inhibition | Peptidoglycan Layer (Bacteria) | Weakening of the cell wall, leading to osmotic lysis. mdpi.com | Benzodioxole Ring System |

Interactions with Nucleic Acids and Membrane Lipids

The interaction of small molecules with cellular macromolecules is a cornerstone of their biological activity. For this compound, interactions with both membrane lipids and nucleic acids are plausible based on its chemical structure.

Membrane Lipids: As previously mentioned, the interaction with membrane lipids is a key aspect of the compound's likely antimicrobial activity. Highly lipophilic compounds can partition into the lipid bilayer, increasing their local concentration around membrane-bound receptors or enzymes. frontierspartnerships.orgresearchgate.net The benzodioxole ring provides a significant hydrophobic character, facilitating its entry into the nonpolar core of the cell membrane. Once within the membrane, the compound can alter its physical properties, such as fluidity and thickness, which can, in turn, affect the function of integral membrane proteins. mdpi.comnih.gov The hydroxyl group, being polar, would likely orient towards the aqueous environment or the polar head groups of the phospholipids. This interaction can disrupt the ordered structure of the membrane, contributing to its destabilization. mdpi.com

Nucleic Acids: While direct covalent bonding to DNA, such as that seen with diol epoxides of polycyclic aromatic hydrocarbons, is a possibility for some metabolites, non-covalent interactions are more likely for the parent compound. nih.gov The planar aromatic system of the benzodioxole ring allows for potential intercalation between the base pairs of DNA. This mode of binding involves the insertion of the planar moiety between the stacked bases of the DNA double helix. Such an interaction can lead to conformational changes in the DNA, potentially interfering with replication and transcription processes. Additionally, the functional groups (hydroxyl and ethanone) could form hydrogen bonds with the phosphate (B84403) backbone or the bases in the major or minor grooves of DNA, further stabilizing the interaction. nih.gov These interactions could inhibit the activity of enzymes that process nucleic acids, such as DNA and RNA polymerases, leading to cytotoxic or antimicrobial effects.

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation (focused on in vitro or ex vivo mechanisms)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, the key structural features are the hydroxyl group, the ethanone (acetyl) group, and the benzodioxole ring system.

The hydroxyl and ethanone groups are critical determinants of the molecule's electronic properties, polarity, and hydrogen bonding capacity, which directly influence its interaction with biological targets.

Hydroxyl Group: The phenolic hydroxyl group is a common feature in many biologically active natural products. Its presence significantly impacts the molecule's activity. mdpi.com It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in enzyme active sites or with receptors. researchgate.net For instance, the hydroxyl group can anchor the molecule within a binding pocket, providing the correct orientation for optimal interaction. mdpi.com Its acidity also means it can exist in a deprotonated, phenolate (B1203915) form, which can be crucial for certain binding interactions or catalytic processes. In the context of antimicrobial activity, the hydroxyl group is often essential for disrupting microbial membranes.

Table 2: Predicted Contribution of Functional Groups to Mechanistic Activity

| Functional Group | Property | Predicted Impact on Biological Activity |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor, Acidity | Anchors ligand in binding sites, crucial for membrane disruption, enhances solubility. mdpi.comresearchgate.net |

| Ethanone (-COCH₃) | Hydrogen Bond Acceptor, Electron-Withdrawing | Influences electronic properties of the ring, provides additional binding interactions, affects steric fit. |

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a structural motif found in numerous natural and synthetic compounds with diverse pharmacological properties. chemicalbook.comnih.gov This rigid, planar system serves as a crucial scaffold for orienting the substituent functional groups (hydroxyl and ethanone) in a defined three-dimensional space.

The aromatic nature of the benzodioxole ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. nih.gov These interactions are fundamental for the recognition and binding of ligands to many receptors and enzymes. The dioxole portion of the ring, with its two oxygen atoms, increases the electron density of the aromatic system and provides additional points for hydrogen bonding or electrostatic interactions. chemicalbook.com

Pharmacokinetics and Metabolism of 1 7 Hydroxy 1,3 Benzodioxol 4 Yl Ethanone: in Vitro and Preclinical Models

In Vitro Metabolic Stability Studies using Hepatic Microsomes and Cytosolic Fractions

In vitro metabolic stability assays are crucial early-stage experiments in drug discovery to predict how quickly a compound is metabolized by the liver. These assays typically measure the rate at which the parent compound disappears when incubated with liver fractions.

Hepatic Microsomes: This fraction contains the majority of the Cytochrome P450 (CYP450) enzymes, which are responsible for Phase I (oxidative) metabolism. The experiment would involve incubating 1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone with human and animal (e.g., rat, mouse) liver microsomes in the presence of the cofactor NADPH. Samples would be taken at various time points and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound. The results would be used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytosolic Fractions: This fraction contains various soluble enzymes, including some transferases involved in Phase II (conjugation) metabolism. A similar incubation experiment would be performed using the cytosolic fraction to assess the compound's susceptibility to metabolism by these enzymes.

The benzodioxole group is a known potential inhibitor of CYP450 enzymes, which could theoretically lead to a lower rate of its own metabolism and suggest a higher metabolic stability.

Table 6.1: Hypothetical In Vitro Metabolic Stability Data

| Species | Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | > 60 | < 10 |

| Rat | Liver Microsomes | 45 | 25 |

| Mouse | Liver Microsomes | 30 | 40 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Major Metabolites via High-Resolution Mass Spectrometry

To understand the metabolic fate of this compound, the samples from the stability studies would be analyzed using high-resolution mass spectrometry (HR-MS). This technique allows for the detection and structural elucidation of metabolites.

Based on the compound's structure, several metabolic pathways could be predicted:

Phase I Metabolism:

O-demethylenation: Cleavage of the methylenedioxy bridge is a common metabolic pathway for benzodioxole-containing compounds. nih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Reduction: Conversion of the ketone group to a secondary alcohol.

Phase II Metabolism:

Glucuronidation: Conjugation of a glucuronic acid molecule to the phenolic hydroxyl group via UGT enzymes.

Sulfation: Conjugation of a sulfate (B86663) group to the phenolic hydroxyl group.

HR-MS would provide accurate mass measurements of potential metabolites, and tandem MS (MS/MS) fragmentation patterns would help confirm their structures.

Enzyme Kinetics of Metabolic Transformations (e.g., CYP450, UGT enzymes involved)

Once major metabolic pathways are identified, further studies would determine which specific enzyme isoforms are responsible.

CYP450 Reaction Phenotyping: The compound would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) to identify the primary isoforms involved in its oxidative metabolism.

UGT Reaction Phenotyping: Similarly, incubation with a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) would pinpoint the isoforms responsible for glucuronidation of the phenolic group. nih.gov

Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), would be determined by incubating the compound at various concentrations with the relevant enzymes or liver microsomes. These parameters help predict the potential for drug-drug interactions and metabolic saturation. Given that benzodioxole moieties can inhibit CYP450s, studies would also assess the compound's potential to act as an inhibitor of key enzymes. nih.govnih.govmdpi.com

Investigation of Transporter-Mediated Uptake and Efflux in Cellular Models

Cellular models, such as Caco-2 cells (a human colon adenocarcinoma cell line), are used to predict intestinal absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). nih.gov

A bidirectional transport assay would be performed where the compound is added to either the apical (intestinal lumen side) or basolateral (blood side) of a Caco-2 cell monolayer. The rate of appearance on the opposite side is measured.

A high efflux ratio (Basolateral-to-Apical transport rate divided by Apical-to-Basolateral transport rate) would suggest the compound is a substrate for an efflux transporter, which could limit its oral bioavailability.

The experiment can be repeated with known transporter inhibitors to confirm the involvement of specific transporters.

Prodrug Strategies for Modulating In Vitro Bioavailability and Metabolism (theoretical/design)

If the compound shows poor pharmacokinetic properties (e.g., low permeability, rapid metabolism), a prodrug strategy could be explored. A prodrug is an inactive derivative that is converted to the active parent drug in the body.

For this compound, the phenolic hydroxyl group is an ideal handle for prodrug modification. nih.govresearchgate.netscite.ai The goal would be to mask this polar group to increase lipophilicity and passive permeability across membranes.

Ester Prodrugs: Attaching a lipophilic ester group to the hydroxyl moiety could enhance absorption. This ester would then be cleaved by esterase enzymes in the blood or liver to release the active drug.

Phosphate (B84403) Prodrugs: A phosphate ester could dramatically increase aqueous solubility for potential intravenous formulations. This group would be cleaved by alkaline phosphatase enzymes. nih.gov

Carbamate Prodrugs: Carbamates can also be used to mask phenolic groups to improve metabolic stability and permeability. researchgate.net

The design would need to balance increased bioavailability with efficient cleavage to the active form at the desired site of action.

Table of Compounds

| Compound Name |

|---|

Role of 1 7 Hydroxy 1,3 Benzodioxol 4 Yl Ethanone in Natural Product Biosynthesis and Chemical Ecology

Biosynthetic Pathways and Precursors in Producing Organisms

Currently, there is no readily available scientific literature detailing the specific biosynthetic pathways or natural precursors leading to the formation of 1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone in any known organism. Research into the natural occurrence and biosynthesis of this particular compound is not prominently documented in existing chemical and biological databases.

Ecological Significance and Allelopathic Interactions

The ecological role and any potential allelopathic interactions of this compound have not been specifically described in scientific studies. While some plant-derived compounds are known to exhibit allelopathy—a process where one plant releases biochemicals to inhibit the growth of nearby plants—there is no direct evidence to suggest this specific activity for this compound. The study of allelopathy often involves complex interactions between various volatile and water-soluble compounds, and the specific contribution of this compound is not documented. nih.gov

Chemodiversity of Benzodioxole Derivatives in Biological Systems

The 1,3-benzodioxole (B145889) moiety is a significant structural feature found in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. chemicalbook.comresearchgate.net This structural motif is a key component in numerous pharmacologically active molecules. nih.govresearchgate.net

Benzodioxole derivatives are recognized for their diverse roles in medicine and agriculture. They have been investigated for a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. najah.edunih.gov For instance, certain synthetic 1,3-benzodioxole derivatives have been designed as potent auxin receptor agonists, which can promote root growth in plants. frontiersin.orgnih.govresearchgate.net

In the realm of natural products, compounds containing the 1,3-benzodioxole ring system are found in various plant species. For example, novel benzodioxole compounds have been isolated from the root extract of Astrodaucus persicus. nih.gov The general synthesis of 1,3-benzodioxole often involves the condensation of catechol with a methylene (B1212753) source. chemicalbook.com

The biological effects of benzodioxole derivatives can be quite diverse. Some have been developed as insecticide synergists, while others have been conjugated with other molecules, such as arsenicals, to enhance their anti-tumor properties. chemicalbook.comnih.gov The broad chemodiversity and varied biological activities of the benzodioxole class of compounds make them an important area of research in medicinal chemistry and drug discovery. chemicalbook.comresearchgate.net

Emerging Applications and Future Research Directions for 1 7 Hydroxy 1,3 Benzodioxol 4 Yl Ethanone

Utilization as a Chemical Probe for Investigating Biological Mechanisms

While direct applications of 1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone as a chemical probe are still in nascent stages, its structural features suggest significant potential. Chemical probes are small molecules used to study and manipulate biological systems. The utility of related benzodioxole and coumarin-based structures as probes provides a framework for its potential applications. evitachem.commdpi.com For instance, a novel boronate probe derived from 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one has been developed for the detection of inflammatory oxidants like peroxynitrite and hypochlorite. mdpi.com This suggests that the hydroxyl group on the benzodioxole ring of this compound could be similarly functionalized to create probes for specific reactive oxygen species (ROS) or other analytes.

Furthermore, derivatives of the closely related 1-(1,3-benzodioxol-5-yl)ethanone serve as tool compounds for exploring biological pathways. evitachem.com The ethanone (B97240) functional group can participate in various chemical reactions, allowing for the attachment of reporter tags such as fluorophores or biotin, which are essential for tracking the molecule's interactions within a cell and identifying its binding partners. The inherent fluorescence of the benzodioxole ring, while modest, could also be enhanced through derivatization to develop novel imaging agents.

Potential Applications as a Chemical Probe:

Sensing Reactive Species: Modification of the phenolic hydroxyl group to create sensors for specific cellular analytes.

Target Identification: Functionalization of the ethanone group for use in pull-down assays to identify protein binding partners.

Bioimaging: Derivatization to enhance fluorescence for use in cellular imaging studies.

Precursor in the Synthesis of Advanced Organic Materials or Specialty Chemicals (non-pharmaceutical focus)

The molecular architecture of this compound makes it a valuable starting material for the synthesis of more complex molecules for materials science and specialty chemical industries. Acetophenones, in general, are used as intermediates in the production of resins and as polymerization catalysts. nih.gov The 1,3-benzodioxole (B145889) ring is a key structural motif found in many organic compounds, and its presence offers a scaffold for building larger, functional molecules. nih.gov

The compound can serve as a building block for the synthesis of ligands, dyes, or polymers. The hydroxyl and ketone groups provide two distinct points for chemical modification, allowing for the controlled, stepwise construction of advanced materials. For example, it could be used to synthesize specialized polymers with unique optical or electronic properties or as a precursor for creating photosensitizers or other functional organic materials. Its structural similarity to compounds used in the synthesis of chalcones, which have applications in material science, further underscores its potential in this area. nih.gov

Green Chemistry Approaches to Sustainable Synthesis and Derivatization

Recent advancements in synthetic methodology have focused on "green chemistry" principles to reduce environmental impact. unibo.it The synthesis of benzodioxole derivatives, including this compound, is an area where such principles can be effectively applied. Microwave-assisted synthesis has emerged as a powerful green alternative to conventional heating methods for producing 1,3-benzodioxole derivatives. tandfonline.comresearchgate.netepa.gov This technique offers several advantages, including significantly reduced reaction times, increased product yields, and the elimination of hazardous organic solvents. tandfonline.comresearchgate.net

Another sustainable approach is the use of continuous flow reactors, which can improve reaction efficiency, selectivity, and safety compared to traditional batch processes. mdpi.com The use of heterogeneous catalysts that can be easily recovered and recycled also aligns with green chemistry goals. For the derivatization of this compound, performing reactions in environmentally benign solvents like water further enhances the sustainability of the process. rsc.org

| Method | Key Advantages | Green Chemistry Principles Addressed | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time (30–120 sec), better yields (60–85%), avoids toxic solvents. | Energy efficiency, safer solvents and auxiliaries, waste prevention. | tandfonline.comresearchgate.net |

| Continuous Flow Process | Higher substrate conversions, lower reaction times, increased selectivity. | Safer chemistry, energy efficiency, real-time analysis for pollution prevention. | mdpi.com |

| Aqueous Phase Synthesis | Utilizes water as a safe and abundant solvent, catalyst-free conditions possible. | Safer solvents and auxiliaries. | rsc.org |

Unexplored Mechanistic Pathways and Target Identification in Chemical Biology

While derivatives of the benzodioxole core have been investigated for various biological activities, the specific molecular mechanisms and cellular targets of this compound itself remain largely uncharted territory. researchgate.netresearchgate.netnih.gov Identifying the proteins and pathways with which a novel compound interacts is a fundamental goal of chemical biology. This knowledge is crucial for understanding its effects on a biological system and for developing it into a useful tool.

Future research should focus on identifying the direct binding partners of this compound. Modern chemical biology offers a suite of techniques for target deconvolution, including:

Affinity-based proteomics: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Computational modeling and docking: Predicting potential protein targets based on the compound's three-dimensional structure.

Phenotypic screening: Observing the effects of the compound on cells and using this information to infer its mechanism of action.

Elucidating these pathways will not only clarify the compound's function but also potentially reveal new biological connections and therapeutic targets, even if the compound itself is not developed as a drug.

Integration with Advanced Analytical Platforms for Multi-Omics Studies

To gain a comprehensive understanding of the cellular impact of this compound, its integration with multi-omics platforms is essential. Multi-omics approaches simultaneously measure different types of biological molecules (e.g., genes, proteins, metabolites) from a single system, providing a holistic view of a compound's effects. nih.govnih.gov

By treating a biological system (such as a cell culture) with the compound and then applying transcriptomics (to measure gene expression), proteomics (to measure protein levels), and metabolomics (to measure metabolite profiles), researchers can construct a detailed map of the cellular response. This systems-level data can help to:

Identify the signaling pathways modulated by the compound.

Discover potential biomarkers that indicate the compound's activity.

Uncover off-target effects and provide a more complete picture of its biological activity. medrxiv.org

Such an integrated analysis would provide invaluable insights into the compound's mechanism of action, moving beyond a single target to a network-level understanding of its influence on cellular physiology. nih.gov

Conclusion

Synthesis of Key Academic Findings on 1-(7-hydroxy-1,3-benzodioxol-4-yl)ethanone

A comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the specific chemical compound This compound . To date, no dedicated research has been published detailing its synthesis, chemical properties, or potential biological activities. However, by examining studies on analogous and isomeric compounds, a foundational understanding can be inferred, highlighting the scientific interest in the broader class of substituted 1,3-benzodioxole (B145889) derivatives.

The 1,3-benzodioxole moiety is a recognized structural motif in medicinal chemistry, known to be present in numerous biologically active compounds. chemicalbook.comnih.govresearchgate.netnajah.edu Research on various derivatives has uncovered a wide spectrum of pharmacological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant properties. chemicalbook.com For instance, certain 1,3-benzodioxole-based compounds have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, indicating anti-inflammatory potential. nih.gov The core structure is also found in compounds with applications ranging from anticancer agents to insecticides. researchgate.netchemicalbook.com

While direct synthetic routes for This compound are not documented, established organic chemistry methodologies suggest plausible pathways. A likely approach would involve the Fries rearrangement of an appropriate acetate (B1210297) ester of a substituted catechol. The Fries rearrangement is a standard method for converting aryl esters to hydroxy aryl ketones. chemrxiv.orgresearchgate.netvedantu.compw.live This reaction typically yields a mixture of ortho and para isomers, and the specific reaction conditions, such as temperature and catalyst, can influence the isomeric ratio. pw.live

The study of related isomers, such as 1-(1,3-benzodioxol-5-yl)ethanone, has provided insights into the chemical behavior and structural characteristics of this family of compounds. nih.govnih.gov These studies confirm the stability and reactivity of the benzodioxole ring system, making it a versatile scaffold for further chemical modification. The introduction of a hydroxyl group, as in the subject compound, is expected to significantly influence its chemical and biological properties, potentially enhancing its solubility and providing a site for further functionalization.

Outstanding Research Questions and Future Perspectives in the Field

The absence of literature on This compound presents a clear opportunity for novel research. The primary outstanding question is the development of a regioselective and efficient synthesis for this specific isomer. Future synthetic work should focus on optimizing reaction conditions to favor the formation of the 4-acetyl-7-hydroxy isomer, potentially through the use of directing groups or specific catalysts in reactions like the Fries rearrangement or Friedel-Crafts acylation.

Once synthesized, a thorough characterization of its physicochemical properties is essential. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, solubility, and crystal structure.

A significant area for future investigation lies in the biological evaluation of This compound . Based on the activities observed in related compounds, a number of screening assays would be of high interest:

Anticancer Activity: Given that various benzodioxole derivatives have shown cytotoxic effects against cancer cell lines, this compound should be evaluated for its potential as an anti-tumor agent. researchgate.netnajah.edu

Antioxidant Properties: The presence of a phenolic hydroxyl group suggests potential radical-scavenging activity, which warrants investigation through standard antioxidant assays. chemicalbook.com

Enzyme Inhibition: Screening against a panel of enzymes, such as cyclooxygenases (COX-1 and COX-2), could reveal potential anti-inflammatory applications. nih.gov

Antimicrobial Activity: Many natural and synthetic compounds containing the benzodioxole scaffold exhibit antimicrobial properties. researchgate.net

Furthermore, the compound could serve as a valuable chemical intermediate. The hydroxyl and ketone functionalities provide reactive sites for the synthesis of more complex molecules, including Schiff bases, chalcones, and heterocyclic compounds, which could lead to the discovery of new therapeutic agents. The development of fluorinated analogues is another promising direction, as this modification has been shown to improve drug-target interactions and metabolic stability in other benzodioxole-containing drugs. enamine.net

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(7-hydroxy-1,3-benzodioxol-4-yl)Ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride or acetic anhydride on a substituted benzodioxol precursor. Key considerations include protecting the hydroxyl group at position 7 to prevent undesired side reactions. For example, tert-butyldimethylsilyl (TBS) protection can be employed, followed by deprotection under mild acidic conditions . Reaction optimization should focus on solvent polarity (e.g., dichloromethane or nitrobenzene) and Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended for purification.

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is ideal for purity assessment. Impurity profiling, such as residual solvents or by-products (e.g., acetylated isomers), should be performed using gas chromatography-mass spectrometry (GC-MS) . Quantitative nuclear magnetic resonance (qNMR) with deuterated dimethyl sulfoxide (DMSO-d₆) can confirm structural integrity and quantify residual water or solvents. Batch consistency can be monitored via these methods, with thresholds set at <2% for impurities, as per EFSA guidelines .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1680 cm⁻¹). ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (e.g., singlet for the acetyl group at δ 2.5 ppm) and benzodioxol ring protons. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL software is recommended, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How does the hydroxyl group at position 7 influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The hydroxyl group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the adjacent dioxolane ring may direct reactions to specific positions. Computational studies (e.g., density functional theory, DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. Experimentally, bromination or nitration can be tested under controlled conditions, with reaction monitoring via thin-layer chromatography (TLC) .

Q. What computational approaches are effective in predicting the environmental fate or biodegradation pathways of this compound?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models, such as those in CC-DPS, predict logP (lipophilicity) and biodegradability. Molecular dynamics simulations can assess interactions with soil organic matter or aqueous solubility. For photodegradation studies, time-dependent DFT (TD-DFT) calculates UV absorption spectra to estimate photolytic stability. Experimental validation via OECD 301B (ready biodegradability test) is recommended, with GC-MS tracking degradation metabolites .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX refinement (SHELXL-2019) provides precise bond lengths and angles. Discrepancies in literature data (e.g., torsional angles of the acetyl group) can be addressed by comparing multiple datasets. Twinning or disorder in crystals, common with flexible substituents, requires rigorous data collection (e.g., low-temperature measurements) and refinement using the TWIN/BASF commands in SHELX .

Data Analysis & Contradictions

Q. How should researchers address conflicting NMR data reported for this compound in different solvents?

- Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) must be normalized using reference standards like tetramethylsilane (TMS). For example, the hydroxyl proton in DMSO-d₆ appears downfield (δ 9.8–10.2 ppm) due to hydrogen bonding, whereas in CDCl₃, it may broaden or split. Cross-validation with 2D NMR (COSY, HSQC) ensures accurate assignments. Contradictions in coupling constants (e.g., J-values for aromatic protons) may arise from dynamic effects; variable-temperature NMR can clarify these .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during synthesis?

- Methodological Answer : Strict control of reaction temperature (±2°C) and stoichiometry (acetylating agent:precursor = 1.05:1) minimizes by-products. Post-synthesis washing with sodium bicarbonate (to remove acidic impurities) and recrystallization from ethanol/water (1:1) enhances purity. For quality assurance, implement a tiered analytical protocol: HPLC for routine checks, qNMR for absolute quantification, and X-ray crystallography for structural anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.